methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate
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Overview
Description
Methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate is an intriguing chemical compound with various applications in scientific research and industry. This compound's unique structure lends itself to a variety of synthetic routes, reactions, and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[f][1,4]oxazepine ring: : This is achieved through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the sulfonyl group: : This step often involves the use of sulfonyl chlorides and bases to facilitate the sulfonylation of the benzo[f][1,4]oxazepine intermediate.
Fluorination: : Introduction of the fluorine atom is achieved using suitable fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Carbamate formation: : The final step involves reacting the sulfonylated compound with methyl isocyanate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would necessitate scale-up of the synthetic route with modifications to ensure cost-effectiveness, safety, and efficiency. Reactor design, solvent recycling, and purification processes would be optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate undergoes several chemical reactions, including:
Oxidation: : Converts the compound to its corresponding sulfoxide or sulfone.
Reduction: : Reduces the carbonyl groups or other reducible functionalities.
Substitution: : Halogen atoms, such as fluorine, can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: : Typically involves oxidizing agents like m-chloroperbenzoic acid (mCPBA) under controlled temperatures.
Reduction: : Utilizes reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in appropriate solvents.
Substitution: : Employs nucleophiles such as amines or thiols in the presence of base.
Major Products
These reactions yield various products depending on the reagents and conditions used. For instance, oxidation yields sulfoxides or sulfones, while substitution reactions can result in new functionalized derivatives.
Scientific Research Applications
Methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate finds use in various research fields:
Chemistry: : As a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : In biochemical studies to probe enzyme activities or as a part of assay kits.
Medicine: : Potential therapeutic applications due to its pharmacologically active moieties.
Industry: : As an intermediate in the synthesis of complex organic molecules or pharmaceuticals.
Mechanism of Action
This compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzymatic activities or modulation of receptor-mediated signal transduction.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-((7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate
Methyl (4-((7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate
Methyl (4-((7-iodo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate
Uniqueness
Methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate stands out due to its fluorine atom, which can significantly affect its chemical reactivity, biological activity, and physical properties compared to other halogenated analogs.
This article paints a detailed picture of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and unique features. Chemical research is so dynamic!
Properties
IUPAC Name |
methyl N-[4-[(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5S/c1-24-17(21)19-14-3-5-15(6-4-14)26(22,23)20-8-9-25-16-7-2-13(18)10-12(16)11-20/h2-7,10H,8-9,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRBEVJKFDWIQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC3=C(C2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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